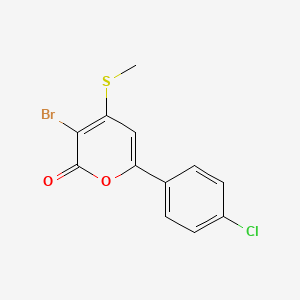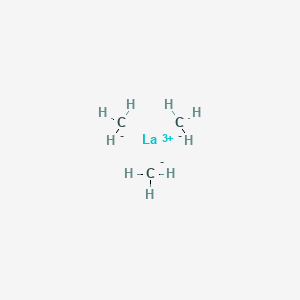
Lanthanum trimethanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum trimethanide is a compound that belongs to the lanthanide series of elements Lanthanides are known for their unique properties, including high electropositivity and the ability to form various coordination compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lanthanum trimethanide typically involves the reaction of lanthanum chloride with trimethanide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Lanthanum trimethanide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lanthanum oxide.
Reduction: It can be reduced under specific conditions to yield different lanthanum compounds.
Substitution: The trimethanide ligands can be substituted with other ligands to form new coordination compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound include lanthanum oxide, reduced lanthanum compounds, and various substituted lanthanum coordination compounds.
Wissenschaftliche Forschungsanwendungen
Lanthanum trimethanide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology: this compound is used in biological studies to understand the role of lanthanides in biological systems.
Industry: this compound is used in the production of advanced materials, including high-performance ceramics and optical devices.
Wirkmechanismus
The mechanism of action of lanthanum trimethanide involves its ability to form stable coordination compounds with various ligands. This property allows it to interact with different molecular targets and pathways. In biological systems, this compound can bind to phosphate groups, affecting various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lanthanum trimethanide include other lanthanide trimethanides, such as cerium trimethanide and neodymium trimethanide. These compounds share similar properties but differ in their specific applications and reactivity.
Uniqueness
This compound is unique due to its specific coordination chemistry and the stability of its compounds. Its ability to form stable complexes with various ligands makes it particularly useful in a wide range of applications, from catalysis to materials science.
Eigenschaften
CAS-Nummer |
202861-31-2 |
|---|---|
Molekularformel |
C3H9La |
Molekulargewicht |
184.01 g/mol |
IUPAC-Name |
carbanide;lanthanum(3+) |
InChI |
InChI=1S/3CH3.La/h3*1H3;/q3*-1;+3 |
InChI-Schlüssel |
HYXMAYUJUZNBAZ-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].[CH3-].[La+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide](/img/structure/B12569910.png)
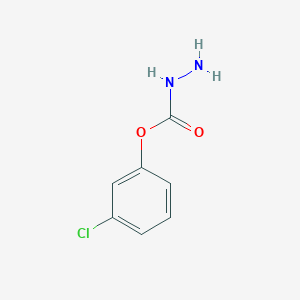
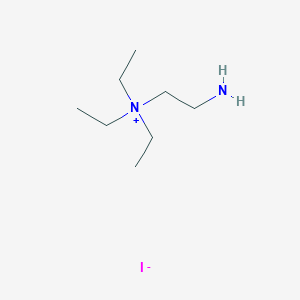

![4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol](/img/structure/B12569928.png)
![Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-](/img/structure/B12569929.png)
![Propanamide, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12569936.png)
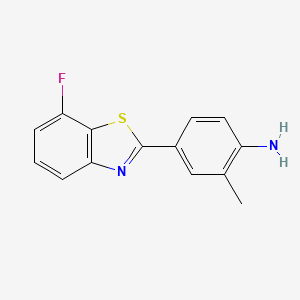
![2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B12569964.png)

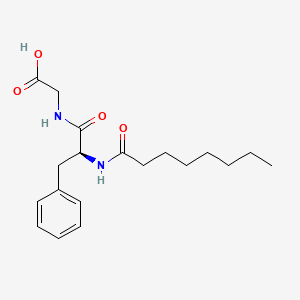
![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B12569985.png)
![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)
